AAQ chloride

Description

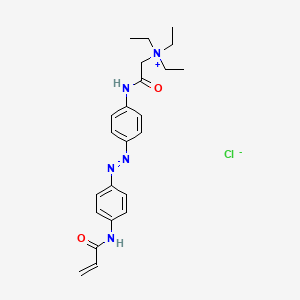

AAQ chloride (acrylamide quinoline chloride) is a photoswitchable potassium channel (Kv) blocker with reversible light-dependent activity. It exhibits wavelength-specific conformational changes: cis to trans isomerization at 500 nm and trans to cis at 380 nm, modulating Kv channel blockade with IC50 values of 2 μM (500 nm) and 64 μM (380 nm) . As a permanently charged molecule, this compound permeates cell membranes and accumulates intracellularly, enabling prolonged effects (>24 hours in neurons) . Its applications include optical control of neuronal action potentials in vitro and restoration of visual responses in blind mice in vivo .

Properties

Molecular Formula |

C23H30ClN5O2 |

|---|---|

Molecular Weight |

444.0 g/mol |

IUPAC Name |

triethyl-[2-oxo-2-[4-[[4-(prop-2-enoylamino)phenyl]diazenyl]anilino]ethyl]azanium;chloride |

InChI |

InChI=1S/C23H29N5O2.ClH/c1-5-22(29)24-18-9-13-20(14-10-18)26-27-21-15-11-19(12-16-21)25-23(30)17-28(6-2,7-3)8-4;/h5,9-16H,1,6-8,17H2,2-4H3,(H-,24,25,26,27,29,30);1H |

InChI Key |

CTVKLIGDHHKPIB-UHFFFAOYSA-N |

SMILES |

CC[N+](CC)(CC)CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C=C.[Cl-] |

Canonical SMILES |

CC[N+](CC)(CC)CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C=C.[Cl-] |

Synonyms |

N,N,N-Triethyl-2-oxo-2-[[4-[2-[4-[(1-oxo-2-propen-1-yl)amino]phenyl]diazenyl]phenylamino]ethanaminium chloride |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AAQ chloride involves multiple steps, starting with the preparation of the diazenyl compound, followed by the introduction of the ethanaminium chloride group. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely involves similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The process would include rigorous purification steps to achieve the high purity required for research applications .

Chemical Reactions Analysis

Types of Reactions: AAQ chloride primarily undergoes photochemical reactions due to its photoswitchable nature. It can switch between cis and trans forms when exposed to light at specific wavelengths (500 nm for cis to trans and 380 nm for trans to cis).

Common Reagents and Conditions: The primary reagents involved in the reactions of this compound are light sources of specific wavelengths. The compound exhibits minimal activity at sodium and calcium channels, making it highly selective for potassium channels .

Major Products Formed: The major products formed from the photochemical reactions of this compound are its cis and trans isomers. These isomers have distinct biological activities, which are exploited in various research applications .

Scientific Research Applications

AAQ chloride is extensively used in scientific research due to its unique properties:

Neurobiology: It is used to study the function of voltage-gated potassium channels in neurons. By switching between its cis and trans forms, researchers can control the activity of these channels with high precision.

Vision Restoration: this compound has been shown to restore visual responsiveness in blind mice, making it a potential candidate for developing treatments for certain types of blindness

Cellular Excitability: The compound is used to modulate cellular excitability in various cell types, providing insights into the mechanisms of action potentials and synaptic transmission

Mechanism of Action

AAQ chloride exerts its effects by blocking voltage-gated potassium channels. The compound switches between its cis and trans forms under specific wavelengths of light, altering its shape and binding affinity for the potassium channels. This photoswitchable property allows precise temporal control over channel activity, making it a powerful tool for studying neuronal function and cellular excitability .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

AAQ chloride belongs to a family of synthetic azobenzene-quinoline derivatives designed for photopharmacology. Key analogs and their distinguishing features are summarized below:

Structural Modifications and Pharmacological Properties

Key Findings:

- BzAQ : Replacing AAQ’s acrylamide with a benzylamide group significantly enhances membrane permeability, reducing the effective external concentration required for Kv blockade . However, its increased hydrophobicity may compromise solubility.

- QAQ : The charged QA group prevents membrane permeation, rendering QAQ inactive unless delivered intracellularly. This limits its utility in vivo but validates intracellular Kv targeting .

- PhENAQ : Extreme hydrophobicity improves membrane penetration but causes poor aqueous solubility, restricting practical use .

Photophysical and Selectivity Profiles

- This compound : Exhibits minimal off-target effects on Nav1.2 sodium channels and L-type calcium channels, ensuring selective Kv modulation .

- BzAQ/PhENAQ: No explicit selectivity data are reported, but their hydrophobicity may increase nonspecific binding risks.

- QAQ : Selectivity remains uncharacterized due to delivery limitations.

Functional Advantages and Limitations

- This compound : Balances moderate permeability, solubility, and precision. Its long intracellular retention (>24 hours) supports sustained photomodulation but complicates reversible dosing .

- BzAQ : Superior potency in external applications makes it ideal for acute studies but unsuitable for chronic models.

Q & A

Basic: How can researchers determine chloride content in AAQ chloride with high precision?

Methodological Answer:

Use gravimetric analysis or ion-selective electrode (ISE) methods. For gravimetry, precipitate chloride ions as silver chloride (AgCl) under controlled pH conditions, then measure the precipitate mass . ISE offers rapid results but requires calibration with standard solutions and correction for ionic strength . Validate results via triplicate measurements and compare with established reference materials (e.g., NIST-certified standards). Report uncertainties using error propagation models .

Basic: What spectroscopic techniques are recommended for characterizing this compound’s structural properties?

Methodological Answer:

Employ a combination of:

- FT-IR spectroscopy : Identify functional groups (e.g., C-Cl stretching vibrations at 550–850 cm⁻¹) .

- NMR spectroscopy : Use H and C NMR to confirm molecular structure, with deuterated solvents to avoid interference .

- X-ray diffraction (XRD) : Resolve crystal structure and confirm purity by comparing experimental patterns with simulated data from crystallographic databases .

Document instrument parameters (e.g., resolution, scan rate) to ensure reproducibility .

Advanced: How should researchers address contradictory data in this compound’s thermal stability studies?

Methodological Answer:

Contradictions often arise from experimental variability (e.g., heating rate, sample mass). To resolve discrepancies:

Replicate experiments : Conduct thermogravimetric analysis (TGA) under identical conditions (e.g., 10°C/min in N₂ atmosphere) .

Control variables : Standardize sample preparation (e.g., drying protocols) to minimize moisture interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.